molecular formula C11H13BF3KO2 B13655629 Potassium trifluoro[4-(oxan-4-yloxy)phenyl]boranuide

Potassium trifluoro[4-(oxan-4-yloxy)phenyl]boranuide

Katalognummer: B13655629
Molekulargewicht: 284.13 g/mol
InChI-Schlüssel: HRXJYMAZXDGEPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium trifluoro[4-(oxan-4-yloxy)phenyl]boranuide is a chemical compound with the molecular formula C₇H₁₃BF₃O₂·K. It is known for its application in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by its stability and reactivity, making it a valuable reagent in scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Potassium trifluoro[4-(oxan-4-yloxy)phenyl]boranuide typically involves the reaction of boronic acids with potassium fluoride and trifluoromethylating agents. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure the efficiency and yield of the synthesis .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium trifluoro[4-(oxan-4-yloxy)phenyl]boranuide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For instance, oxidation reactions may yield boronic acids, while reduction reactions can produce boranes. Substitution reactions often result in the formation of new organoboron compounds .

Wirkmechanismus

The mechanism of action of Potassium trifluoro[4-(oxan-4-yloxy)phenyl]boranuide involves its ability to act as a boron source in chemical reactions. The compound interacts with molecular targets through the formation of boron-oxygen or boron-carbon bonds. These interactions are crucial for its reactivity and effectiveness in various applications. The pathways involved include the activation of boron centers, which facilitates the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Potassium trifluoro[4-(oxan-4-yloxy)phenyl]boranuide stands out due to its unique combination of stability and reactivity. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial settings. Additionally, its specific molecular structure allows for targeted interactions with various molecular targets, enhancing its effectiveness in different applications .

Eigenschaften

Molekularformel

C11H13BF3KO2

Molekulargewicht

284.13 g/mol

IUPAC-Name

potassium;trifluoro-[4-(oxan-4-yloxy)phenyl]boranuide

InChI

InChI=1S/C11H13BF3O2.K/c13-12(14,15)9-1-3-10(4-2-9)17-11-5-7-16-8-6-11;/h1-4,11H,5-8H2;/q-1;+1

InChI-Schlüssel

HRXJYMAZXDGEPW-UHFFFAOYSA-N

Kanonische SMILES

[B-](C1=CC=C(C=C1)OC2CCOCC2)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.